molecular formula C23H25N3O2S B2602170 8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1251600-26-6

8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2602170
CAS No.: 1251600-26-6
M. Wt: 407.53
InChI Key: YMEXOOCWEUHURA-UHFFFAOYSA-N
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Description

8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions may introduce various functional groups onto the quinoline core .

Scientific Research Applications

8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 4-hydroxy-2-quinolones
  • 2-hydroxyquinoline
  • 4-hydroxyquinoline

Uniqueness

What sets 8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(piperidine-1-carbonyl)quinolin-4-amine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

[8-methoxy-4-(3-methylsulfanylanilino)quinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-28-21-11-7-10-18-19(24-16-8-6-9-17(14-16)29-2)15-20(25-22(18)21)23(27)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEXOOCWEUHURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC=C3)SC)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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